Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-4-methylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-hydroxy-4-methylpyrrolidine+tert-butyl chloroformate→tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2) for conversion to a chloride, followed by nucleophilic substitution
Major Products Formed
Oxidation: Formation of 3-oxo-4-methylpyrrolidine-1-carboxylate
Reduction: Formation of tert-butyl 3-hydroxy-4-methylpyrrolidine-1-methanol
Substitution: Formation of various substituted pyrrolidine derivatives
Scientific Research Applications
Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the hydroxyl and ester groups allows for hydrogen bonding and other interactions with biological targets, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-4-ethylpyrrolidine-1-carboxylate
- Tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate
- Tert-butyl 3-hydroxy-4-isopropylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is unique due to the presence of the methyl group at the 4-position of the pyrrolidine ring, which can influence its reactivity and interactions compared to other similar compounds. This structural feature may impart distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSRLPJZNWGMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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